molecular formula C10H9ClN2 B6206717 2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile CAS No. 1487826-14-1

2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile

Cat. No.: B6206717
CAS No.: 1487826-14-1
M. Wt: 192.6
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Description

2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile is an organic compound with the molecular formula C11H11ClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from 2-chloro-5-methylpyridine, a series of reactions including nitrile formation and cyclopropylation can be employed to obtain the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical processes. These processes typically utilize efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can further enhance the scalability and reproducibility of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation or reduction reactions depending on the reagents and conditions used.

    Cyclization Reactions: The presence of the nitrile group allows for cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the chlorine atom.

Scientific Research Applications

2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of 2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-chloro-6-methylpyridine-3-carbonitrile
  • 2-chloro-4,6-dimethylpyridine-3-carbonitrile

Uniqueness

2-chloro-6-cyclopropyl-5-methylpyridine-3-carbonitrile is unique due to the presence of the cyclopropyl group, which imparts distinct chemical and biological properties compared to its analogs. This structural feature can influence the compound’s reactivity, stability, and interaction with biological targets.

Properties

CAS No.

1487826-14-1

Molecular Formula

C10H9ClN2

Molecular Weight

192.6

Purity

95

Origin of Product

United States

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